molecular formula C12H17NO4 B2610099 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene CAS No. 1803593-15-8

1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene

Cat. No. B2610099
CAS RN: 1803593-15-8
M. Wt: 239.271
InChI Key: NTINPACVFBBNRY-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene” is likely a nitrobenzene derivative. Nitrobenzene is an organic compound consisting of a benzene ring where one hydrogen atom is replaced by a nitro group (-NO2). The presence of the nitro group makes nitrobenzene more reactive than benzene. The 2,2-dimethoxyethyl and 4,5-dimethyl groups are likely to further influence the reactivity and properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and methoxy groups. These groups can influence the electron density in the benzene ring and thus affect the compound’s reactivity .


Chemical Reactions Analysis

As a nitrobenzene derivative, this compound could undergo reactions typical for nitrobenzenes, such as reduction to aniline derivatives or displacement of the nitro group by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, nitrobenzenes are typically pale yellow liquids that are slightly soluble in water but more soluble in organic solvents .

Mechanism of Action

Without specific information about the use of this compound, it’s hard to predict its mechanism of action. If it’s used as a pharmaceutical, for example, the mechanism would depend on the specific biological target .

Safety and Hazards

Nitrobenzenes are generally toxic and can be absorbed through the skin. They are also harmful if inhaled or swallowed .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, for example, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-8-5-10(7-12(16-3)17-4)11(13(14)15)6-9(8)2/h5-6,12H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTINPACVFBBNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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